3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate
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Overview
Description
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate typically involves multiple steps:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core. This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the pyrazole with tosyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the pyrazole derivative with 2-methyl-3-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Reduction of Nitro Group: 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-aminobenzoate.
Substitution of Tosyl Group: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of pyrazoles are often explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and tosyl groups may enhance the compound’s binding affinity and specificity towards biological targets.
Medicine
Medicinally, pyrazole derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties. The unique structure of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate could make it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the tosyl group could facilitate binding to specific proteins.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate: Lacks the tosyl group, which may affect its reactivity and binding properties.
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl benzoate: Lacks the nitro group, potentially reducing its biological activity.
1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate: Lacks the methyl group on the pyrazole ring, which may influence its steric and electronic properties.
Uniqueness
The combination of the tosyl, nitro, and ester groups in 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate makes it unique compared to other pyrazole derivatives
Properties
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S/c1-16-12-14-20(15-13-16)35(32,33)23-18(3)26-27(19-8-5-4-6-9-19)24(23)34-25(29)21-10-7-11-22(17(21)2)28(30)31/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJWOZHPHARATG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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